6-Chloro-5-fluoro-1h-indole-3-carboxylic acid
CAS No.: 920023-30-9
Cat. No.: VC3248852
Molecular Formula: C9H5ClFNO2
Molecular Weight: 213.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920023-30-9 |
|---|---|
| Molecular Formula | C9H5ClFNO2 |
| Molecular Weight | 213.59 g/mol |
| IUPAC Name | 6-chloro-5-fluoro-1H-indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) |
| Standard InChI Key | BYZWQWXXUXTWSQ-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O |
| Canonical SMILES | C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O |
Introduction
6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family, which is widely studied for its potential applications in pharmaceuticals and chemical synthesis. This compound is characterized by its molecular formula, C₉H₅ClFNO₂, and molecular weight of 213.59 g/mol . The IUPAC name is 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, and its CAS number is 920023-30-9 .
Hydrogen Bonding
This compound has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts, which are crucial for understanding its potential interactions in biological systems .
Research Findings
Research on indole derivatives, including 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, often focuses on their biological activities and potential therapeutic applications. For instance, indole-3-carboxylic acid derivatives have been studied as direct activators of adenosine monophosphate-activated protein kinase (AMPK), which plays a significant role in energy metabolism .
Pharmaceutical Applications
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AMPK Activation: Studies have shown that certain indole-3-carboxylic acid derivatives can activate AMPK, making them potential candidates for treating metabolic disorders .
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Biological Activity: The presence of halogen substituents like chlorine and fluorine can enhance the compound's biological activity, making it a candidate for further drug development.
Chemical Synthesis
6-Chloro-5-fluoro-1H-indole-3-carboxylic acid can serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid | C₉H₅ClFNO₂ | 213.59 g/mol |
| 5-Fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | 181.15 g/mol |
| 6-Chloro-5-fluoro-1H-indazole | C₇H₄ClFN₂ | 170.57 g/mol |
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